2-Chloro-2-(4-chlorophenyl)acetonitrile
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Description
2-Chloro-2-(4-chlorophenyl)acetonitrile is a chemical compound with the CAS Number: 89978-12-1. It has a molecular weight of 186.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2N/c9-7-3-1-6 (2-4-7)8 (10)5-11/h1-4,8H . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Chromatographic Separation
2-Chloro-2-(4-chlorophenyl)acetonitrile has been used in chromatographic systems for the separation of complex mixtures. Corbin, Schwartz, and Keeney (1960) described partition chromatographic systems using acetonitrile as the stationary phase for the separation of different compounds, indicating the utility of this compound-related chemicals in chromatography (E. A. Corbin, D. Schwartz, M. Keeney, 1960).
Complex Formation with Metal Ions
Brianese et al. (1998) investigated the formation of functionalized acyclic Schiff bases and related complexes with d- and f-metal ions, showcasing the chemical versatility of compounds similar to this compound in creating complex structures with potential applications in catalysis and materials science (N. Brianese, U. Casellato, S. Tamburini, P. Tomasin, P. A. Vigato, 1998).
Photochemical Reactions
The photochemical behavior of related compounds has been studied, with Suzuki et al. (1976) exploring the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile, leading to various products. This research highlights the potential of this compound in photochemical applications (N. Suzuki, Y. Fujita, Toshiyuki Yamabayashi, Y. Deguchi, Y. Izawa, 1976).
Environmental and Analytical Chemistry
Geerdink et al. (1987) discussed the use of chloroacetonitrile, a chemical related to this compound, as a mobile phase additive in liquid chromatography for improved detection performance, which underscores the role of such compounds in enhancing analytical methodologies (R. B. Geerdink, F. Maris, G. J. Jong, R. W. Frei, U. Brinkman, 1987).
Photocatalytic Applications
Davies, Wadhawan, and Compton (2002) explored the photoelectrochemical reductions of chlorophenols in acetonitrile solution, highlighting the potential for green chemistry applications involving the dechlorination of chlorophenols using light and electricity. This research presents a possible environmental application for compounds like this compound (T. J. Davies, J. Wadhawan, R. Compton, 2002).
Properties
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPSFRKJZTCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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